O=C(C)C1=CC=C(OC)C(CSC2=NC=CC=N2)=C1
. This string represents the structure of the molecule in a linear format, where each character or set of characters represents an atom or a bond.
1-{4-Methoxy-3-[(pyrimidin-2-ylsulfanyl)methyl]phenyl}ethan-1-one is a synthetic organic compound characterized by its unique structure and potential applications in medicinal chemistry. The compound belongs to a class of molecules that incorporate both a methoxy group and a pyrimidine moiety, which are known for their biological activity. Its systematic name reflects its complex structure, which includes a phenyl ring substituted with a methoxy group and a pyrimidinylsulfanyl group.
The compound can be synthesized through various chemical reactions involving starting materials that include substituted phenols and pyrimidine derivatives. Research articles and patents detail the synthesis pathways and potential applications of this compound, indicating its relevance in pharmaceutical research.
1-{4-Methoxy-3-[(pyrimidin-2-ylsulfanyl)methyl]phenyl}ethan-1-one can be classified as an organic compound, specifically a ketone due to the presence of the ethanone functional group. It also falls under the category of heterocyclic compounds due to the inclusion of the pyrimidine ring.
The synthesis of 1-{4-Methoxy-3-[(pyrimidin-2-ylsulfanyl)methyl]phenyl}ethan-1-one typically involves multi-step reactions. One common method includes:
Technical details regarding reaction conditions such as temperature, solvents, and catalysts are critical for optimizing yields and purity.
The molecular formula of 1-{4-Methoxy-3-[(pyrimidin-2-ylsulfanyl)methyl]phenyl}ethan-1-one is . The structural representation includes:
The compound can undergo various chemical reactions typical for ketones and heterocycles:
Technical details such as reaction mechanisms, intermediates, and yields are crucial for understanding its reactivity profile.
The mechanism of action for 1-{4-Methoxy-3-[(pyrimidin-2-ylsulfanyl)methyl]phenyl}ethan-1-one is likely related to its ability to interact with specific biological targets due to its structural features:
Data from pharmacological studies would provide insights into its efficacy and specificity in biological systems.
The physical properties include:
Chemical properties such as solubility in organic solvents (e.g., ethanol, dimethyl sulfoxide) but limited solubility in water are anticipated based on similar compounds.
Relevant analyses such as spectroscopy (NMR, IR) and chromatography (HPLC) are employed to characterize purity and structural integrity.
1-{4-Methoxy-3-[(pyrimidin-2-ylsulfanyl)methyl]phenyl}ethan-1-one has potential applications in drug development due to its structural features that may confer biological activity. Possible areas include:
Continued research into this compound could elucidate novel therapeutic pathways and expand its utility in medicinal chemistry.
CAS No.:
CAS No.:
CAS No.: 1349245-31-3
CAS No.: 270928-69-3
CAS No.: 4461-52-3